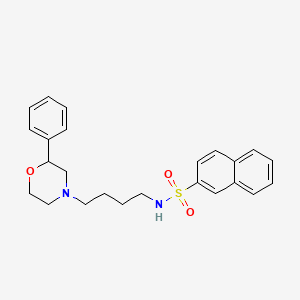
N-(4-(2-phenylmorpholino)butyl)naphthalene-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(2-phenylmorpholino)butyl)naphthalene-2-sulfonamide is a useful research compound. Its molecular formula is C24H28N2O3S and its molecular weight is 424.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Fluorescence Probe for Protein Binding
Naphthalene sulfonamide derivatives have been utilized as fluorescent probes to study protein binding. For instance, the binding of p-hydroxybenzoic acid esters to bovine serum albumin was investigated using a fluorescent probe technique involving a naphthalene sulfonamide derivative, which showed strong fluorescence when bound to protein, indicating a hydrophobic nature of the binding mechanism. The aromatic ring, rather than the aliphatic side chain, was identified as the primary binding site, demonstrating the utility of these compounds in understanding protein-ligand interactions (Jun et al., 1971).
Molecular Imaging and Drug Monitoring
Naphthalene sulfonamide derivatives have also found application in molecular imaging, especially in the context of monitoring apoptotic cell death for therapeutic purposes. For example, the compound NST732, a naphthalene sulfonamide derivative, has shown potential in selectively targeting, binding, and accumulating within cells undergoing apoptotic death, thus aiding in the monitoring of antiapoptotic drug treatments through molecular imaging techniques (Basuli et al., 2012).
PET Imaging for CCR8
In the field of positron emission tomography (PET) imaging, carbon-11 labeled naphthalene-sulfonamides have been synthesized as potential PET agents for imaging human CCR8, a chemokine receptor that plays a significant role in immune response and inflammation. These compounds were prepared via specific labeling techniques and exhibited potential as imaging agents, demonstrating the versatility of naphthalene sulfonamide derivatives in designing diagnostic tools for immunological studies (Wang et al., 2008).
Structural Analysis and Hydrogen Bonding
The structural properties of naphthalene sulfonamide derivatives have been extensively studied, with particular attention to their hydrogen bonding capabilities. For instance, new sulfonamide derivatives were synthesized and characterized, revealing intricate hydrogen bonding patterns that contribute to their stability and potential intermolecular interactions. Such studies are crucial for the design of novel compounds with desired physical and chemical properties (Danish et al., 2021).
Magnetic Anisotropy in Coordination Geometry
Furthermore, the effect of systematic substitution on the coordination geometry of cobalt(ii)-sulfonamide complexes was explored, linking magnetic anisotropy to subtle variations in coordination geometry. This research provides insights into the design of materials with specific magnetic properties, highlighting the application of naphthalene sulfonamide derivatives in material science (Wu et al., 2019).
Eigenschaften
IUPAC Name |
N-[4-(2-phenylmorpholin-4-yl)butyl]naphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O3S/c27-30(28,23-13-12-20-8-4-5-11-22(20)18-23)25-14-6-7-15-26-16-17-29-24(19-26)21-9-2-1-3-10-21/h1-5,8-13,18,24-25H,6-7,14-17,19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCIYRCFZMRTXIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CCCCNS(=O)(=O)C2=CC3=CC=CC=C3C=C2)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-difluoropentanoic acid](/img/structure/B2808370.png)
![3-(4-bromophenyl)-8-methyl-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2808374.png)
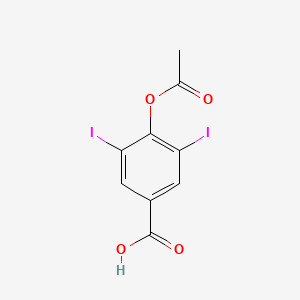
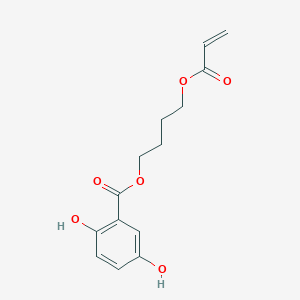
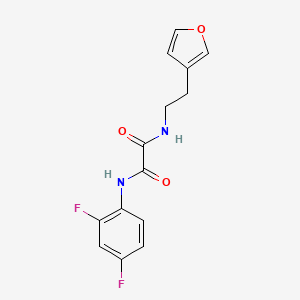
![5-amino-N-(4-chlorobenzyl)-1-{[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2808381.png)
![N-(4-chlorophenyl)-N-(2-fluorobenzyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2808382.png)
![2-{[2-(2,4-Dichloro-5-methoxyanilino)-2-oxoethyl]sulfanyl}acetic acid](/img/structure/B2808383.png)
![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-nitrobenzamide](/img/structure/B2808384.png)
![2-[Bis(4-chlorophenyl)methyl]benzotriazole](/img/structure/B2808385.png)
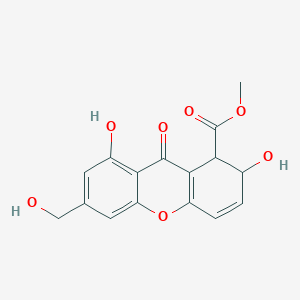
![6-(2,4-Dimethylphenyl)-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2808389.png)
![5-Chloro-6-nitrobenzo[d]thiazole](/img/structure/B2808390.png)
![6-((4-(trifluoromethyl)benzyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2808391.png)
